molecular formula C26H16ClNO2 B11573476 7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one

Cat. No.: B11573476
M. Wt: 409.9 g/mol
InChI Key: XAHOLWGYDPFJPH-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound belonging to the class of chromenoquinolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused chromene and quinoline ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through various methods. One efficient method involves the use of a Friedländer-based approach, which is a transition-metal-free, aerobic synthesis . This method involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant, yielding the desired product in good to excellent yields .

Another method employs a one-pot three-component tandem annulation of 4-hydroxycoumarin with aromatic aldehydes and aromatic amines using graphene oxide as a catalyst . This approach offers the advantages of being solvent-free, efficient, and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of ultrasound irradiation has been reported to promote catalyst-free synthesis, offering mild reaction conditions, short reaction times, and high yields . This method can be advantageous for large-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and acetic acid for oxidation, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of catalysts or solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of products.

Scientific Research Applications

7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenoquinolinones and related heterocyclic compounds, such as:

  • 6H-chromeno[4,3-b]quinolin-6-ones
  • 4-(phenylamino)-2H-chromen-2-ones
  • Chromeno[4,3-b]pyridin-6-ones

Uniqueness

7-(4-chlorophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H16ClNO2

Molecular Weight

409.9 g/mol

IUPAC Name

13-(4-chlorophenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

InChI

InChI=1S/C26H16ClNO2/c27-17-12-9-16(10-13-17)22-23-18-6-2-1-5-15(18)11-14-20(23)28-25-19-7-3-4-8-21(19)30-26(29)24(22)25/h1-14,22,28H

InChI Key

XAHOLWGYDPFJPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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